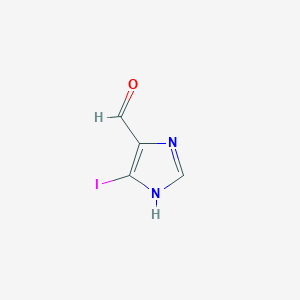
9,9,10-Triphenyl-9,10-dihydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9,10-Triphenyl-9,10-dihydroacridine is an organic compound with the molecular formula C31H23N and a molecular weight of 409.52 g/mol It is known for its unique structural properties, which include a central acridine core with three phenyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,10-Triphenyl-9,10-dihydroacridine typically involves the reaction of acridine derivatives with phenyl-containing reagents under specific conditions. One common method is the Friedel-Crafts alkylation of acridine with triphenylmethane . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
9,9,10-Triphenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acridine derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: The phenyl groups attached to the acridine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives, while reduction can produce dihydroacridine derivatives .
Applications De Recherche Scientifique
9,9,10-Triphenyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9,9,10-Triphenyl-9,10-dihydroacridine involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also interacts with various enzymes and proteins, affecting their function and leading to cellular effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Diphenyl-9,10-dihydroacridine: Similar in structure but with two phenyl groups instead of three.
9,10-Dihydro-9,9-dimethylacridine: Contains methyl groups instead of phenyl groups.
9,9,10-Triphenyl-9,10-dihydroacridin-4-yl derivatives: These compounds have additional functional groups attached to the acridine core.
Uniqueness
9,9,10-Triphenyl-9,10-dihydroacridine is unique due to its three phenyl groups, which confer distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C31H23N |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
9,9,10-triphenylacridine |
InChI |
InChI=1S/C31H23N/c1-4-14-24(15-5-1)31(25-16-6-2-7-17-25)27-20-10-12-22-29(27)32(26-18-8-3-9-19-26)30-23-13-11-21-28(30)31/h1-23H |
Clé InChI |
VSGWVEVRRCPUBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


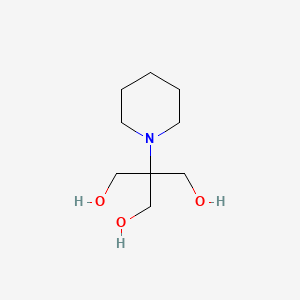
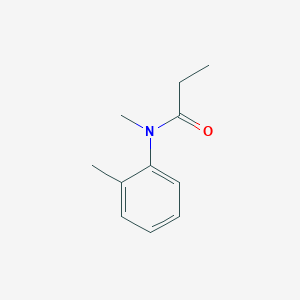
![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)
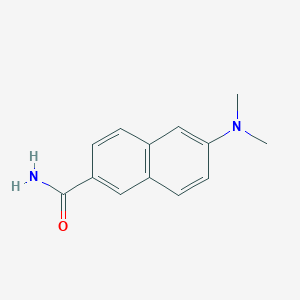
![6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)

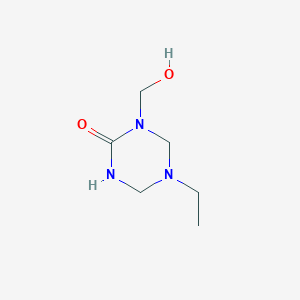
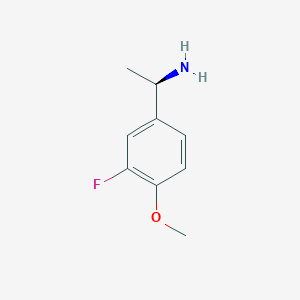
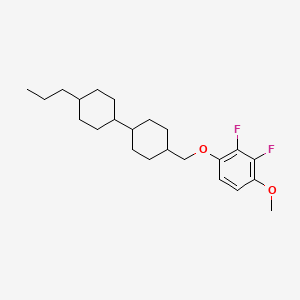

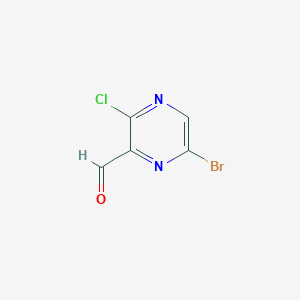
![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)
